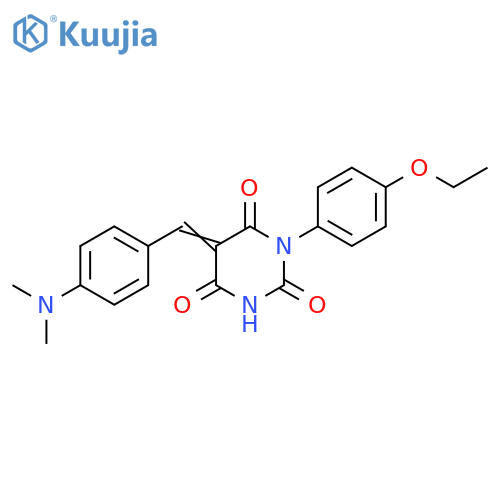Cas no 312591-99-4 ((5Z)-5-{4-(dimethylamino)phenylmethylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione)
(5Z)-5-{4-(ジメチルアミノ)フェニルメチリデン}-1-(4-エトキシフェニル)-1,3-ジアジナン-2,4,6-トリオンは、高度に共役したπ電子系を有する有機化合物です。分子内にジメチルアミノ基とエトキシフェニル基を併せ持ち、特異な電子供与-受容特性を示します。この化合物の特徴的な分子設計により、400-500nm領域に強い吸収を示し、光物理的特性の制御が可能です。結晶構造解析により、平面性の高い分子骨格が確認されており、分子間相互作用を最適化した設計がなされています。熱安定性に優れ、200℃以上の分解温度を示すことが熱重量分析により確認されています。有機電子材料や色素増感型太陽電池の研究分野での応用が期待される化合物です。

312591-99-4 structure
商品名:(5Z)-5-{4-(dimethylamino)phenylmethylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
(5Z)-5-{4-(dimethylamino)phenylmethylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione 化学的及び物理的性質
名前と識別子
-
- (5Z)-5-{4-(dimethylamino)phenylmethylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
- (Z)-5-(4-(dimethylamino)benzylidene)-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-1-(4-ethoxyphenyl)-
- (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
- AKOS000678170
- (5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
- F0804-0877
- 312591-99-4
- 5-(4-Dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione
-
- インチ: 1S/C21H21N3O4/c1-4-28-17-11-9-16(10-12-17)24-20(26)18(19(25)22-21(24)27)13-14-5-7-15(8-6-14)23(2)3/h5-13H,4H2,1-3H3,(H,22,25,27)
- InChIKey: POKHSPWXFTXFRM-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(C2=CC=C(OCC)C=C2)C(=O)C(=CC2=CC=C(N(C)C)C=C2)C(=O)N1
計算された属性
- せいみつぶんしりょう: 379.15320616g/mol
- どういたいしつりょう: 379.15320616g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 630
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 79Ų
じっけんとくせい
- 密度みつど: 1.292±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 8.26±0.20(Predicted)
(5Z)-5-{4-(dimethylamino)phenylmethylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0804-0877-10mg |
(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione |
312591-99-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0804-0877-15mg |
(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione |
312591-99-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0804-0877-5μmol |
(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione |
312591-99-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0804-0877-25mg |
(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione |
312591-99-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F0804-0877-5mg |
(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione |
312591-99-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0804-0877-2mg |
(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione |
312591-99-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0804-0877-75mg |
(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione |
312591-99-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0804-0877-20μmol |
(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione |
312591-99-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0804-0877-30mg |
(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione |
312591-99-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0804-0877-40mg |
(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione |
312591-99-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
(5Z)-5-{4-(dimethylamino)phenylmethylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione 関連文献
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
312591-99-4 ((5Z)-5-{4-(dimethylamino)phenylmethylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione) 関連製品
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
